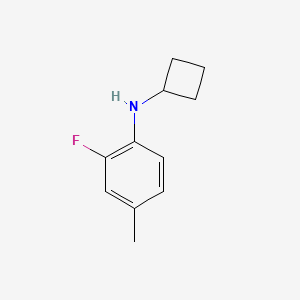

N-cyclobutyl-2-fluoro-4-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

N-cyclobutyl-2-fluoro-4-methylaniline |

InChI |

InChI=1S/C11H14FN/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 |

InChI Key |

XFMFNXGYPNJXNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCC2)F |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclobutyl 2 Fluoro 4 Methylaniline and Its Precursors

Strategies for the Construction of the N-Cyclobutyl Moiety

The introduction of the cyclobutyl group onto the nitrogen atom of 2-fluoro-4-methylaniline (B1213500) can be achieved through several reliable methods, each with its own set of advantages and specific applications.

Nucleophilic Substitution Approaches for N-Alkylation with Cyclobutyl-containing Reagents

A common and straightforward method for forming the N-cyclobutyl bond is through the nucleophilic substitution reaction between 2-fluoro-4-methylaniline and a cyclobutyl electrophile. This reaction is a classic example of N-alkylation of an amine. Typically, a cyclobutyl halide, such as cyclobutyl bromide, or a cyclobutyl sulfonate, like cyclobutyl tosylate, is used as the alkylating agent. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct generated during the reaction. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as over-alkylation.

| Parameter | Condition | Purpose |

| Substrate | 2-Fluoro-4-methylaniline | The nucleophile |

| Reagent | Cyclobutyl bromide or Cyclobutyl tosylate | The electrophile |

| Base | K₂CO₃, Na₂CO₃, or Et₃N | To neutralize the acid byproduct |

| Solvent | Acetone, DMF, or Acetonitrile (B52724) | To dissolve reactants and facilitate the reaction |

| Temperature | Room temperature to reflux | To control the reaction rate |

This method is favored for its operational simplicity and the ready availability of the required reagents.

Reductive Amination Protocols for Cyclobutyl Amine Formation

Reductive amination provides an alternative and highly effective route to N-cyclobutyl-2-fluoro-4-methylaniline. This two-step, one-pot process involves the initial reaction of 2-fluoro-4-methylaniline with cyclobutanone (B123998) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine. A key advantage of this method is the avoidance of handling potentially hazardous alkylating agents. Mild and selective reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are often employed to ensure the selective reduction of the imine in the presence of the ketone. harvard.eduorganic-chemistry.org

The reaction is typically performed in a suitable organic solvent, such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), and may be catalyzed by the addition of a weak acid, like acetic acid, to facilitate imine formation. harvard.edu

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Catalyst (optional) |

| 2-Fluoro-4-methylaniline | Cyclobutanone | Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Acetic Acid |

The scope of this reaction is broad, tolerating a variety of functional groups on both the amine and the carbonyl compound. researchgate.net

Coupling Reactions for Cyclobutyl Group Introduction

Modern cross-coupling reactions offer a powerful and versatile method for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly well-suited for the synthesis of N-aryl amines. harvard.edurug.nl In the context of this compound synthesis, this reaction would involve the coupling of 2-fluoro-4-methylaniline with a cyclobutyl-containing partner, such as a cyclobutyl halide or triflate, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often providing excellent results. beilstein-journals.org The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), plays a crucial role in the catalytic cycle. google.com

| Component | Example | Role in Reaction |

| Aryl Amine | 2-Fluoro-4-methylaniline | Nucleophilic partner |

| Coupling Partner | Cyclobutyl bromide/triflate | Electrophilic partner |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Facilitates C-N bond formation |

| Ligand | XantPhos, XPhos | Stabilizes and activates the catalyst |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Promotes the deprotonation of the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

This methodology is highly valued for its broad substrate scope and functional group tolerance. nih.govsemanticscholar.org

Synthesis of the 2-Fluoro-4-methylaniline Core

The synthesis of the 2-fluoro-4-methylaniline core is a critical step that requires precise control over the regiochemistry of the substitution on the aromatic ring.

Regioselective Fluorination Techniques

A common and effective strategy for the regioselective synthesis of 2-fluoro-4-methylaniline begins with 3-fluorotoluene (B1676563). The synthesis proceeds through a two-step sequence involving nitration followed by reduction.

Nitration of 3-Fluorotoluene : 3-Fluorotoluene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the fluorine and methyl substituents guide the nitration primarily to the 4-position, yielding 3-fluoro-4-nitrotoluene (B108573). guidechem.com

Reduction of 3-Fluoro-4-nitrotoluene : The nitro group of 3-fluoro-4-nitrotoluene is then reduced to an amino group. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. This step affords the desired 2-fluoro-4-methylaniline. guidechem.com

An alternative approach for introducing the fluorine atom regioselectively is the Balz-Schiemann reaction. This method involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoroarene. In this context, one could start with 4-methyl-2-nitroaniline, reduce the nitro group to an amine, perform a double diazotization, and then a selective fluorodediazoniation. However, the route starting from 3-fluorotoluene is generally more direct for this specific isomer.

| Starting Material | Reaction | Reagents | Product |

| 3-Fluorotoluene | Nitration | HNO₃, H₂SO₄ | 3-Fluoro-4-nitrotoluene |

| 3-Fluoro-4-nitrotoluene | Reduction | H₂, Pd/C or SnCl₂, HCl | 2-Fluoro-4-methylaniline |

Methylation Strategies for Aromatic Ring Systems

While the most direct synthesis of 2-fluoro-4-methylaniline starts from an already methylated precursor like 3-fluorotoluene, it is theoretically possible to introduce the methyl group onto a 2-fluoroaniline (B146934) scaffold. One classical method for the methylation of aromatic rings is the Friedel-Crafts alkylation. researchgate.net This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, the Friedel-Crafts alkylation of anilines is often problematic due to the fact that the amino group is a strong activating group, which can lead to polysubstitution. Furthermore, the amino group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. To circumvent these issues, the amino group is typically protected as an amide before the alkylation step.

A more general approach for the methylation of anilines, particularly for N-methylation, involves the use of methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. reddit.comreddit.com For C-methylation of the aromatic ring, these direct methods are less common for this specific target compared to starting with a pre-methylated precursor.

| Reaction | Reagents | Considerations |

| Friedel-Crafts Alkylation | Methyl chloride, AlCl₃ | Potential for polysubstitution and catalyst deactivation by the amine. |

| N-Methylation | Methyl iodide, K₂CO₃ | Primarily methylates the nitrogen atom, not the aromatic ring. |

Given these considerations, the synthetic strategy commencing with 3-fluorotoluene remains the most practical and widely employed route for the preparation of the 2-fluoro-4-methylaniline core.

Amination Reactions for Aniline (B41778) Synthesis

The formation of the aniline core is a critical step in the synthesis of this compound. Amination reactions, which introduce an amino group onto an aromatic ring, are fundamental to this process. Various methods have been developed for the synthesis of anilines, ranging from classical approaches to modern catalytic systems.

One of the most powerful and versatile methods for aniline synthesis is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance. In the context of synthesizing precursors to this compound, an appropriately substituted aryl halide, such as 2-fluoro-4-methyl-1-iodobenzene, could be coupled with an ammonia (B1221849) equivalent or a protected amine. The development of various generations of catalyst systems, often employing bulky electron-rich phosphine ligands, has significantly expanded the utility of this reaction, enabling couplings under milder conditions. wikipedia.org

Reductive amination is another key strategy, which involves the reaction of a carbonyl compound with an amine to form an imine, followed by reduction to the corresponding amine. tandfonline.com While this is more commonly used for N-alkylation, it can be adapted for the synthesis of the aniline precursor itself under certain conditions.

Historically, methods like the Goldberg reaction, which is a copper-catalyzed amination, and nucleophilic aromatic substitution (SNAr) have also been employed for aniline synthesis. However, these methods often require harsh reaction conditions and have a more limited substrate scope compared to the palladium-catalyzed approaches. wikipedia.org

Convergent and Linear Synthesis Pathways for this compound

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Reactants are added sequentially to build the target molecule step-by-step. pediaa.comyoutube.com | Simpler to plan and execute for less complex molecules. pediaa.com | Overall yield can be low in long sequences; failure at a late stage is costly. wikipedia.org |

| Convergent Synthesis | Key fragments of the molecule are synthesized independently and then combined. chemistnotes.comwikipedia.org | Higher overall yields; more efficient for complex molecules; allows for parallel synthesis of fragments. chemistnotes.comwikipedia.org | Requires more complex planning and the development of reliable coupling reactions. pediaa.com |

Multi-Step Organic Reaction Sequences

The synthesis of this compound inherently involves a multi-step sequence of organic reactions. A plausible linear sequence could commence with the nitration of 3-fluorotoluene to introduce a nitro group, followed by reduction to the corresponding 2-fluoro-4-methylaniline. The final step would be the N-alkylation with a suitable cyclobutylating agent.

Alternatively, a convergent approach could involve the synthesis of 2-fluoro-4-methylaniline as one fragment. The other fragment, cyclobutylamine (B51885), is commercially available or can be synthesized. The final coupling of these two fragments would yield the target molecule. This coupling can be achieved through various methods, including reductive amination with cyclobutanone or direct N-alkylation.

Application of Protecting Group Chemistry in Synthesis

In multi-step syntheses, particularly when dealing with molecules containing multiple reactive functional groups, the use of protecting groups is often essential to achieve chemoselectivity. In the synthesis of this compound and its precursors, the amino group of the aniline intermediate is a primary site of reactivity.

To prevent unwanted side reactions during transformations on other parts of the molecule, the amino group can be temporarily protected. Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced under specific conditions and are stable to a variety of reaction conditions, yet can be selectively removed when desired. For instance, if a synthetic route required a modification of the aromatic ring after the formation of the aniline, the amino group would first be protected. After the desired transformation, the protecting group would be removed to yield the free amine, which could then be N-cyclobutylated.

Exploration of Sustainable Synthetic Routes and Conditions (e.g., Microwave-Assisted Synthesis)

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govacs.org

The synthesis of substituted anilines and their N-alkylated derivatives is amenable to microwave irradiation. For example, amination reactions and N-alkylation reactions can often be accelerated under microwave conditions. acs.org The use of microwave heating can facilitate the synthesis of N-aryl azacycloalkanes from alkyl dihalides and anilines in an aqueous medium, highlighting a green chemistry approach. acs.org Such methods reduce the reliance on volatile organic solvents and can lead to more energy-efficient processes. A novel microwave-assisted method for producing anilines from activated aryl halides has been reported that eliminates the need for organic solvents and catalysts, further enhancing the green credentials of the synthesis. tandfonline.com

| Method | Conditions | Advantages |

| Conventional Heating | Typically involves heating in a solvent for several hours. | Well-established and widely used. |

| Microwave-Assisted Synthesis | Irradiation with microwaves, often in a sealed vessel. | Significantly reduced reaction times, improved yields, and cleaner product formation. nih.govacs.org |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. The synthesis of this compound can benefit significantly from the use of catalytic methods, particularly those involving transition metals.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Stille Coupling)

As previously mentioned, the Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and is a key palladium-catalyzed coupling reaction applicable to the synthesis of N-substituted anilines. wikipedia.org This reaction could be employed in a convergent synthesis to couple 2-fluoro-4-methyl-substituted aryl halide or triflate with cyclobutylamine. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and is often optimized for specific substrates. The use of bulky, electron-rich phosphine ligands such as X-Phos has been shown to be effective in many cases. beilstein-journals.org

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org

While the Stille coupling is primarily used for the formation of carbon-carbon bonds, variations of palladium-catalyzed reactions are central to modern amine synthesis. The Buchwald-Hartwig reaction stands out as the most direct and widely used palladium-catalyzed method for the synthesis of aryl amines. wikipedia.org

Transition-Metal-Free Cross-Coupling Methodologies

While transition-metal catalysis has long dominated the field of cross-coupling reactions, recent advancements have provided metal-free alternatives for the formation of C-N bonds. These methods often rely on the generation of highly reactive intermediates, such as radicals or arynes, or the use of potent organic bases and catalysts to facilitate the coupling.

One emerging strategy in transition-metal-free C-N cross-coupling involves the use of aryldiazonium salts or related species, which can be activated to react with amines. Although direct application to this compound is not extensively documented, the general principles can be applied. For instance, the radical arylation of amines can be achieved under catalyst-free conditions using aryldiazotates in strongly alkaline aqueous solutions. researchgate.net This approach, however, may have limitations regarding the functional group tolerance and regioselectivity required for a polysubstituted aniline like 2-fluoro-4-methylaniline.

Another avenue for transition-metal-free coupling is the reaction of aryl halides with amines in the presence of a strong base, often in a polar aprotic solvent like DMSO or DMF at elevated temperatures. This nucleophilic aromatic substitution (SNAr) pathway is particularly effective when the aryl halide is activated by electron-withdrawing groups. In the case of synthesizing this compound, a precursor such as 1,2-difluoro-4-methylbenzene could potentially react with cyclobutylamine. The fluorine atom ortho to the methyl group would be the more likely site of substitution due to electronic activation, leading to the desired product.

Recent research has also explored the use of "frustrated Lewis pairs" (FLPs) in metal-free hydrogenations and other transformations, which could be conceptually extended to C-N bond formation. While not a direct cross-coupling, these systems can activate small molecules and could potentially mediate the reductive amination of cyclobutanone with 2-fluoro-4-methylaniline, a common pathway for forming N-alkylanilines.

The table below summarizes representative conditions for transition-metal-free C-N bond formation, which could be adapted for the synthesis of the target compound or its precursors.

| Coupling Partners | Reagents and Conditions | Product Type | Potential Applicability |

| Aryl Halide + Amine | Strong Base (e.g., t-BuOK), DMSO, High Temp. | N-Alkylaniline | Synthesis from 1,2-difluoro-4-methylbenzene and cyclobutylamine. |

| Aryldiazotate + Amine | Strongly Alkaline Aqueous Solution | N-Alkylaniline | Potential for direct arylation of cyclobutylamine. researchgate.net |

| Aniline + Ketone | Reducing Agent (e.g., NaBH(OAc)₃), Acid Catalyst | N-Alkylaniline | Reductive amination of cyclobutanone with 2-fluoro-4-methylaniline. |

Organocatalytic and Photoredox-Mediated Approaches

Organocatalysis and photoredox catalysis have emerged as powerful tools in modern organic synthesis, offering mild and selective methods for bond formation that often proceed under ambient conditions. uark.edu These approaches are particularly well-suited for the synthesis of complex molecules like this compound.

Organocatalytic Methods:

Organocatalysis can be employed in the reductive amination of cyclobutanone with 2-fluoro-4-methylaniline. Chiral organocatalysts, such as those derived from cinchona alkaloids or phosphoric acids, can be used to achieve enantioselective synthesis if a chiral center is desired, although this is not the case for the target molecule. acs.orgacs.org A common approach involves the in-situ formation of an imine or enamine intermediate from the aniline and ketone, which is then reduced by a mild reducing agent like a Hantzsch ester in the presence of an acid catalyst.

A novel metal-free approach merges photochemical researchgate.netnih.gov-silyl migration with organocatalysis for the synthesis of α-hydroxy amides, demonstrating the potential of combining light-mediated steps with organocatalysts to access reactive intermediates under mild conditions. acs.orgacs.org While not directly applicable to C-N bond formation for an N-alkylaniline, this highlights the innovative strategies being developed in the field.

Photoredox-Mediated Approaches:

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. uark.edu This methodology is highly relevant for the synthesis of this compound.

One such strategy involves the direct α-C-H cyclobutylation of aniline derivatives. nih.gov In this process, a photoredox catalyst, typically an iridium or ruthenium complex, absorbs visible light and becomes a potent oxidant. It can then oxidize an N-alkylaniline to form an aminoalkyl radical, which can subsequently react with a suitable cyclobutylating agent. While this method is for the functionalization of an existing N-alkylaniline, it showcases the power of photoredox catalysis in manipulating these structures.

A more direct approach for the synthesis of N-cyclobutylanilines involves the photoredox-mediated reaction between an aniline and a cyclobutyl precursor. For example, N-cyclobutylanilines can be oxidized by a photoredox catalyst upon irradiation with visible light to form an amine radical cation. uark.edu This species can undergo further reactions, such as C-C bond cleavage of the cyclobutyl ring to form a distonic radical cation, which can then be trapped by various nucleophiles or radical acceptors. uark.edu

Furthermore, photoredox catalysis can be used for the N-alkylation of anilines with alcohols. rsc.org This "hydrogen borrowing" methodology involves the oxidation of the alcohol to an aldehyde in situ, which then undergoes condensation with the aniline to form an imine that is subsequently reduced. This process could be applied to the reaction of 2-fluoro-4-methylaniline with cyclobutanol.

The following table presents examples of photoredox-mediated reactions that are relevant to the synthesis of this compound.

| Reaction Type | Catalyst System | Substrates | Key Features |

| α-C-H Cyclobutylation | Iridium Photoredox Catalyst | Aniline Derivatives, Bicyclobutane | Direct functionalization of N-alkylanilines. nih.gov |

| Functionalization of N-cyclobutylanilines | Visible Light, Photoredox Catalyst | N-cyclobutylanilines | Generation of amine radical cations for further transformations. uark.edu |

| Reductive N-Alkylation | Au-TiO₂ Photocatalyst | Anilines, Primary Alcohols | One-pot synthesis from anilines and alcohols. rsc.org |

| Radical/Polar Crossover Alkylation | Photoredox Catalyst | Trifluoromethyl Alkenes, Alkyl Radical Precursors | Demonstrates the generation of alkyl radicals for C-C bond formation, a principle applicable to C-N bond formation. nih.gov |

Chemical Reactivity and Transformation Studies of N Cyclobutyl 2 Fluoro 4 Methylaniline

Reactivity of the Amine Functionality

The secondary amine group is a primary site of reactivity in the molecule, capable of undergoing a variety of transformations including nucleophilic attack and oxidation.

As a secondary amine, the nitrogen atom of N-cyclobutyl-2-fluoro-4-methylaniline possesses a lone pair of electrons, rendering it nucleophilic. It readily participates in N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction with alkyl halides or the reductive amination with aldehydes and ketones. A common modern approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols are used as alkylating agents in the presence of a metal catalyst, releasing water as the only byproduct. nih.gov This method is highly efficient for the N-alkylation of anilines. nih.gov For instance, reacting this compound with an alcohol like benzyl (B1604629) alcohol in the presence of an Iridium or Ruthenium catalyst would yield the corresponding tertiary amine. nih.gov

N-Acylation is the reaction with acylating agents such as acid chlorides or anhydrides to form amides. ncert.nic.in This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. ncert.nic.in The resulting amide has significantly different electronic properties, with the nitrogen lone pair being delocalized onto the adjacent carbonyl oxygen, which reduces its basicity and nucleophilicity.

| Reaction Type | Reactant 1 | Reactant 2 | Typical Conditions | Product Type |

|---|---|---|---|---|

| N-Alkylation | This compound | Benzyl alcohol | NHC-Ir(III) or NHC-Ru(II) catalyst, base (e.g., KOtBu), 120 °C | N-benzyl-N-cyclobutyl-2-fluoro-4-methylaniline |

| N-Alkylation | This compound | Methyl Iodide | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF) | N-cyclobutyl-N-methyl-2-fluoro-4-methylaniline |

| N-Acylation | This compound | Acetyl Chloride | Pyridine or Et3N, CH2Cl2, 0 °C to RT | N-acetyl-N-cyclobutyl-2-fluoro-4-methylaniline |

| N-Acylation | This compound | Acetic Anhydride | Pyridine, heat | N-acetyl-N-cyclobutyl-2-fluoro-4-methylaniline |

The oxidation of secondary anilines can lead to a variety of products depending on the oxidant and reaction conditions. Unlike tertiary amines, which are readily oxidized to stable amine N-oxides, the oxidation of secondary amines is more complex. libretexts.orgwikipedia.org

Direct oxidation of this compound would initially form a hydroxylamine (B1172632) derivative (an N-hydroxy amine), which is generally unstable and can be further oxidized. More forceful oxidation can lead to nitrones or nitroxide radicals. Electrochemical oxidation studies on substituted anilines suggest that the initial step is the formation of a cation radical intermediate centered on the nitrogen. tsijournals.comnih.gov

In some cases, particularly with 2-substituted anilines, oxidation under specific conditions can generate electrophilic N-aryl nitrenoid intermediates. sci-hub.seacs.org For example, treatment with reagents like (diacetoxyiodo)benzene (B116549) (PIDA) can trigger the formation of these reactive species, which can then undergo intramolecular C-H amination to form new heterocyclic structures. sci-hub.seacs.org

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring determine the position of the incoming electrophile.

-NH-cyclobutyl group: The secondary amino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance. ncert.nic.in

-CH₃ group (methyl): The methyl group is a weak activating group via hyperconjugation and induction, and it is also ortho, para-directing.

-F group (fluoro): The fluorine atom is a deactivating group due to its strong inductive electron withdrawal. However, due to lone pair donation, it is an ortho, para-director. libretexts.org

Considering the positions on the ring (C1 has the amine, C2 the fluorine, C4 the methyl), the available positions for substitution are C3, C5, and C6. The directing effects of the existing groups converge to strongly favor substitution at the C5 position, which is para to the fluorine, ortho to the methyl group, and meta to the powerful amino group. Some substitution may also occur at C3, but this position is more sterically hindered.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence | Favored Position(s) |

|---|---|---|---|---|---|

| -NH-cyclobutyl | C1 | +R >> -I | Strongly Activating | ortho, para | C2 (blocked), C6, C4 (blocked) |

| -F | C2 | -I > +R | Deactivating | ortho, para | C1 (blocked), C3, C5 |

| -CH3 | C4 | +I, Hyperconjugation | Weakly Activating | ortho, para | C3, C5, C1 (blocked) |

| Combined Effect / Predicted Outcome | C5 (major), C3 (minor) |

Nitrogen-centered radicals (NCRs) are highly reactive intermediates that can be generated from amines and their derivatives. acs.orgnih.gov For this compound, the corresponding aminyl radical can be generated by homolytic cleavage of the N-H bond. This is typically achieved under harsh conditions (thermolysis, UV photolysis) or, more recently, under mild conditions using visible-light photoredox catalysis. nih.govthieme-connect.com

Once formed, the aminyl radical can undergo several characteristic reactions:

Hydrogen Atom Transfer (HAT): It can abstract a hydrogen atom from a suitable donor, often intramolecularly in a 1,5-fashion if a sterically accessible C-H bond is present.

Addition to π-Systems: The radical can add to alkenes, alkynes, or aromatic rings to form new C-N bonds. thieme-connect.com

Dimerization: Two aminyl radicals can couple to form a hydrazine (B178648) derivative. scripps.edu

The reactivity of these radicals is a powerful tool in modern synthesis for the construction of complex nitrogen-containing molecules. nih.gov

Reactivity of the Fluorine Atom

The fluorine atom on the aromatic ring is generally unreactive under many conditions but can be displaced via nucleophilic aromatic substitution under specific circumstances.

Nucleophilic aromatic substitution (SₙAr) typically requires an electron-deficient aromatic ring, meaning the presence of strong electron-withdrawing groups ortho or para to the leaving group. mdpi.com In this compound, the ring is electron-rich due to the activating amine and methyl groups, which disfavors the SₙAr mechanism.

However, fluorine is an exceptionally effective leaving group in SₙAr reactions when they do occur. This is because the rate-determining step is the initial nucleophilic attack to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect (-I), accelerating the reaction despite the strength of the C-F bond. stackexchange.com

For substitution to occur on this compound, harsh reaction conditions (high temperature, strong nucleophile) would likely be required. Alternatively, the reactivity could be enhanced by converting the activating amine group into a deactivating group (e.g., by protonation in strong acid or by acylation to form an amide) prior to the substitution reaction.

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, in aromatic systems like this compound, the C-F bond can be functionalized through several strategies, primarily involving transition-metal catalysis or nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-F bond activation, particularly when the fluorine atom is on an electron-deficient ring or positioned ortho to a directing group. mdpi.comnih.gov In this compound, the amino group can act as a directing group, facilitating oxidative addition of the C-F bond to a low-valent palladium center. This activation is often promoted in the presence of specific ligands and reagents. For instance, reactions with boronic acids (Suzuki-Miyaura coupling) or N-tosylhydrazones could lead to the replacement of the fluorine atom with aryl or vinyl groups, respectively. nih.govrsc.org The mechanism typically involves the formation of an arylpalladium(II) fluoride (B91410) intermediate, which then undergoes transmetalation and reductive elimination to yield the coupled product. mdpi.com

Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for C-F bond functionalization. wikipedia.org The reactivity of aryl fluorides in SNAr is counterintuitive; despite the strength of the C-F bond, fluorine is often the best leaving group among the halogens in these reactions. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the strong electron-withdrawing inductive effect of fluorine. youtube.comlibretexts.org For SNAr to occur, the aromatic ring must be sufficiently electron-deficient, usually requiring the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group. wikipedia.org In this compound, the ring is not strongly deactivated. However, under photoredox catalysis conditions, it is possible to functionalize even unactivated fluoroarenes via a cation radical-accelerated nucleophilic aromatic substitution mechanism. nih.gov

| Functionalization Method | Key Features | Potential Products |

| Palladium-Catalyzed Cross-Coupling | Requires a palladium catalyst and suitable ligands; the amino group can act as a directing group. mdpi.comnih.gov | Biaryls, styrenes, etc., where F is replaced by a new C-C bond. |

| Nucleophilic Aromatic Substitution (SNAr) | Favored by the high electronegativity of fluorine; may require photoredox catalysis for this specific substrate. youtube.comnih.gov | Aryl ethers, anilines, etc., where F is replaced by a nucleophile. |

Reactions Involving the Cyclobutyl Ring System

The cyclobutane (B1203170) ring, with approximately 26 kcal/mol of ring strain, is susceptible to reactions that lead to its cleavage, providing a driving force for various transformations. nih.gov

The N-cyclobutylaniline moiety is a prime candidate for ring-opening reactions initiated by single-electron transfer (SET), particularly under visible light photoredox catalysis. uark.edunih.gov The reaction is initiated by the oxidation of the aniline (B41778) nitrogen to form an amine radical cation. This is followed by the cleavage of a C-C bond in the strained cyclobutyl ring, a process driven by the release of ring strain. This cleavage results in the formation of a distonic radical cation, where the radical and cation are separated. uark.edu

The rate of ring opening for a cyclobutylaniline radical cation is expected to be rapid. For comparison, the rate constant for the ring opening of a neutral cyclobutyl-n-propylaminyl radical is approximately 1.2 x 105 s-1 at 25 °C. nih.gov The distonic radical cation intermediate can then be trapped by various π-systems, such as alkynes or alkenes, leading to annulation reactions. For instance, a [4+2] annulation with an alkyne would yield an amine-substituted cyclohexene. nih.gov This process is synthetically valuable as it allows for the construction of six-membered rings from acyclic precursors.

The general mechanism for the photoredox-catalyzed ring-opening and annulation is as follows:

Excitation and Oxidation: A photocatalyst (e.g., an iridium complex), upon absorbing visible light, becomes excited and oxidizes the N-cyclobutylaniline to its radical cation. uark.edunih.gov

Ring Opening: The cyclobutane ring of the radical cation undergoes homolytic cleavage of a C-C bond to form a more stable, open-chain distonic radical cation. nih.gov

Trapping and Cyclization: The radical end of the distonic cation adds to a π-acceptor (like an alkyne), generating a new radical intermediate. This is followed by an intramolecular cyclization where the cationic part of the molecule is attacked by the newly formed radical.

Rearomatization and Catalyst Regeneration: The resulting intermediate is then reduced by the reduced form of the photocatalyst, and subsequent rearomatization yields the final product and regenerates the photocatalyst for the next cycle. uark.edu

Achieving stereocontrol in reactions involving the cyclobutyl ring is a key objective in synthetic chemistry. mdpi.comrsc.org While specific stereoselective transformations for this compound are not extensively documented, general principles for the asymmetric synthesis and functionalization of chiral cyclobutanes can be considered.

The synthesis of enantioenriched N-cyclobutylanilines can be envisioned through methods such as the asymmetric [2+2] cycloaddition of an appropriate aniline-derived enamine with an alkene, often catalyzed by a chiral Lewis acid or organocatalyst. mdpi.comchemistryviews.org Alternatively, prochiral cyclobutanones can be desymmetrized through asymmetric reactions, followed by conversion of the ketone to the desired N-cyclobutyl-aniline. nih.gov

Once a chiral cyclobutane is obtained, its subsequent functionalization can proceed with stereocontrol. For example, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylates has been shown to produce chiral trans-substituted cyclobutanes with high diastereo- and enantioselectivity. rsc.org The stereochemical outcome is often governed by the chiral ligand employed in the catalytic system. Such a strategy could be adapted to functionalize a cyclobutene (B1205218) precursor of this compound.

| Stereoselective Approach | Description | Potential Application |

| Asymmetric [2+2] Cycloaddition | Reaction of two different alkenes under chiral catalysis to form a cyclobutane ring with defined stereocenters. mdpi.comchemistryviews.org | Direct synthesis of a chiral precursor to this compound. |

| Desymmetrization of Prochiral Cyclobutanones | Asymmetric transformation of a symmetric cyclobutanone (B123998) to introduce chirality. nih.gov | Synthesis of a chiral cyclobutanone that can be converted to the target molecule. |

| Asymmetric Functionalization | Stereoselective reaction on a prochiral cyclobutane or cyclobutene, such as rhodium-catalyzed arylation. rsc.org | Introduction of substituents onto the cyclobutyl ring with stereocontrol. |

Mechanistic Investigations of Key Reactions

The reactivity of this compound can be understood through various mechanistic pathways depending on the reaction conditions and the part of the molecule involved.

Radical Processes: As discussed in the context of ring-opening reactions, radical cations are key intermediates. nih.gov The formation of these species via single-electron transfer is characteristic of photoredox catalysis. The subsequent C-C bond cleavage is a classic example of a radical-mediated process driven by strain release. rsc.org

SN1 and SN2 Reactions: Reactions involving substitution at the cyclobutyl ring could potentially proceed through SN1 or SN2 mechanisms. An SN1 reaction would involve the formation of a secondary cyclobutyl cation. While generally less stable than open-chain secondary carbocations, its formation could be a plausible pathway under certain conditions (e.g., with a very good leaving group and a non-nucleophilic solvent). An SN2 reaction would involve the backside attack of a nucleophile on one of the methylene (B1212753) carbons of the cyclobutyl ring, leading to inversion of stereochemistry if the carbon is chiral. The steric hindrance of the cyclobutyl ring would influence the rate of such a reaction.

Nucleophilic Aromatic Substitution (SNAr): As mentioned for C-F bond functionalization, the SNAr mechanism is a two-step addition-elimination process. wikipedia.org The first step, the attack of the nucleophile, is typically rate-determining. The intermediate, a Meisenheimer complex, is stabilized by electron-withdrawing groups. wikipedia.org

The electronic properties of the fluoro and methyl substituents on the aniline ring play a crucial role in modulating the reactivity and selectivity of reactions involving this compound. These effects can be understood in terms of inductive and resonance effects, and their impact can be quantified using Hammett plots. wikipedia.orglibretexts.org

Fluoro Group (at C2): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution and increases the acidity of the N-H proton. libretexts.org However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of 2-fluoroaniline (B146934) derivatives, the inductive effect generally dominates, making the ring less reactive than aniline itself. researchgate.net The -I effect also lowers the energy of the LUMO of the aromatic ring, making it more susceptible to nucleophilic attack in SNAr reactions. libretexts.org

Methyl Group (at C4): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions (relative to the methyl group). libretexts.org It also increases the electron density on the nitrogen atom, thereby increasing its basicity and nucleophilicity compared to an unsubstituted aniline. psu.edu

The combined effect of these two substituents on the reactivity of this compound is a balance of these opposing electronic influences. The electron-donating methyl group at the para position will increase the electron density of the ring and the nitrogen atom, counteracting the deactivating inductive effect of the ortho-fluoro group. This interplay will influence the rates of reactions such as electrophilic substitution, oxidation of the amine, and the nucleophilicity of the nitrogen atom.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring | Effect on Amino Group |

| 2-Fluoro | -I (Strongly withdrawing) | +R (Weakly donating) | Deactivating, ortho/para directing libretexts.orglibretexts.org | Decreases basicity and nucleophilicity |

| 4-Methyl | +I (Weakly donating) | Hyperconjugation (Donating) | Activating, ortho/para directing libretexts.org | Increases basicity and nucleophilicity |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of N-cyclobutyl-2-fluoro-4-methylaniline would involve a suite of one-dimensional and two-dimensional experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their local electronic environments.

Aromatic Protons: The protons on the aniline (B41778) ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The fluorine and methyl substituents, along with the cyclobutylamino group, would influence their chemical shifts and coupling patterns.

Cyclobutyl Protons: The protons of the cyclobutyl group would likely appear as complex multiplets in the aliphatic region of the spectrum. The methine proton attached to the nitrogen would be expected at a downfield position compared to the methylene (B1212753) protons due to the deshielding effect of the nitrogen atom.

Methyl Protons: The methyl group protons on the aromatic ring would appear as a singlet, typically in the range of δ 2.0-2.5 ppm.

Amine Proton: The N-H proton would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule.

Aromatic Carbons: The aromatic carbons would resonate in the δ 100-160 ppm region. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF).

Cyclobutyl Carbons: The carbons of the cyclobutyl ring would be found in the aliphatic region (δ 15-60 ppm). The carbon atom bonded to the nitrogen (methine) would be the most downfield of the cyclobutyl carbons.

Methyl Carbon: The methyl carbon would appear at a characteristic upfield chemical shift (δ 15-25 ppm).

Predicted ¹H and ¹³C NMR Data

The following table is a prediction of the NMR data based on the analysis of similar compounds and general chemical shift principles.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH | 6.5 - 7.5 (multiplets) | 110 - 140 |

| N-CH (cyclobutyl) | 3.5 - 4.5 (multiplet) | 45 - 60 |

| CH₂ (cyclobutyl) | 1.5 - 2.5 (multiplets) | 15 - 35 |

| Ar-CH₃ | 2.0 - 2.5 (singlet) | 15 - 25 |

| NH | Variable (broad singlet) | - |

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the cyclobutyl ring and the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It would be essential for connecting the cyclobutyl group to the aniline nitrogen and for confirming the positions of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could be used to confirm the stereochemistry and conformation of the cyclobutyl ring relative to the aniline moiety.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, a single resonance would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, couplings to the neighboring aromatic protons would be observed, providing additional structural confirmation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, which for this compound is C₁₁H₁₄FN. The experimentally determined mass should match the theoretical mass within a very small tolerance (typically < 5 ppm).

Electron ionization (EI) or other fragmentation techniques would induce the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a "fingerprint" of the molecule and confirms its structure.

Predicted Fragmentation Pathways:

Loss of the cyclobutyl group: A common fragmentation pathway would be the cleavage of the C-N bond, leading to the loss of the cyclobutyl group.

Benzylic cleavage: Cleavage of the bond beta to the aromatic ring could lead to the formation of a stable benzylic cation.

Fragments from the cyclobutyl ring: The cyclobutyl ring itself could undergo fragmentation, leading to the loss of ethylene (B1197577) or other small neutral molecules.

Predicted Key Fragments in Mass Spectrum

This table presents hypothetical m/z values for plausible fragments.

| m/z (predicted) | Possible Fragment Structure |

| 179 | [M]⁺ (Molecular Ion) |

| 150 | [M - C₂H₅]⁺ |

| 124 | [M - C₄H₇]⁺ |

| 109 | [C₇H₆FN]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. These techniques probe the vibrational modes of chemical bonds, which are quantized and occur at specific frequencies corresponding to the bond type, its strength, and the mass of the atoms involved. For this compound, IR and Raman spectroscopy provide a characteristic fingerprint, allowing for the confirmation of its structural features.

The key functional groups and structural motifs of this compound each give rise to distinct vibrational bands. The secondary amine (N-H) stretching vibration is typically observed as a single, sharp to moderately broad band in the IR spectrum, generally in the region of 3300-3500 cm⁻¹. The corresponding C-N stretching vibrations for aromatic amines appear in the 1250-1360 cm⁻¹ range.

The substituted benzene (B151609) ring exhibits several characteristic vibrations. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which can provide clues about the arrangement of substituents. The presence of the C-F bond is confirmed by a strong absorption band in the IR spectrum, typically found in the 1000-1400 cm⁻¹ range. umanitoba.ca

The aliphatic cyclobutyl and methyl groups also have characteristic vibrational signatures. The C-H stretching vibrations of the CH₂ and CH₃ groups are found in the 2850-3000 cm⁻¹ region. C-H bending vibrations for these groups appear in the 1375-1465 cm⁻¹ range.

Raman spectroscopy provides complementary information. While strong dipole moment changes lead to intense IR bands (e.g., C-F stretch), vibrations that cause a significant change in polarizability, such as symmetric C=C stretching in the aromatic ring, often produce strong signals in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | Cyclobutyl & Methyl | 2850 - 3000 | Strong | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| Aliphatic C-H Bend | Cyclobutyl & Methyl | 1375 - 1465 | Medium | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium-Strong | Medium |

| C-F Stretch | Fluoroaromatic | 1000 - 1400 | Very Strong | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. suniv.ac.in This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular lattice. By analyzing the pattern and intensity of the diffracted X-rays, a detailed model of the molecular structure can be constructed.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its constitution and conformation in the solid state. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the cyclobutyl, fluoro, and methylaniline moieties. Furthermore, it would reveal the planarity of the aniline ring and the puckering of the cyclobutyl ring.

Crucially, X-ray crystallography also elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how the molecules pack in the crystal lattice. In this case, the secondary amine's N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the fluorine atom or the nitrogen atom of a neighboring molecule. While specific crystallographic data for the title compound is not available, the table below presents plausible parameters based on data from related structures like cyclobutylamine (B51885) hemihydrate. researchgate.net

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₄FN |

| Formula Weight | 179.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.05 |

| b (Å) | 5.21 |

| c (Å) | 14.49 |

| β (°) | 97.37 |

| Volume (ų) | 1051.5 |

| Z (Molecules per unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research

Chromatography is an indispensable tool in chemical research for separating, identifying, and quantifying components of a mixture. For the synthesis and purification of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for ensuring the purity of the final compound and for monitoring the progress of the reaction.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. europeanpharmaceuticalreview.com It is the primary method for determining the purity of pharmaceutical intermediates and active ingredients. njlabs.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a high-pressure stream of a polar mobile phase. This mixture then passes through a column packed with a non-polar stationary phase, such as silica (B1680970) modified with C18 alkyl chains. The components of the sample separate based on their relative affinities for the stationary and mobile phases. labmanager.com this compound, being a moderately polar organic molecule, would be retained on the non-polar column and eluted by a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Purity is assessed by detecting the eluted components using a UV-Vis detector, set to a wavelength where the aromatic aniline chromophore absorbs strongly (typically around 254 nm). A pure sample should ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and their peak areas can be used to quantify their relative amounts, providing a precise measure of the compound's purity. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetonitrile |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. epa.gov Given its molecular weight and structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. This method is particularly useful for detecting and quantifying volatile impurities, such as residual solvents or by-products from its synthesis.

In a GC system, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a long, thin capillary column. The inner wall of the column is coated with a stationary phase (e.g., a polysiloxane polymer). Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by their boiling points and polarities. d-nb.info

GC is often coupled with a mass spectrometer (GC-MS), which acts as a highly specific detector. nih.gov As each component elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, providing a mass spectrum that serves as a molecular fingerprint. This allows for the confident identification of not only the target compound but also any unknown impurities. For routine purity checks, a flame ionization detector (FID) can also be used, which offers high sensitivity for organic compounds. oup.com

| Parameter | Typical Condition |

|---|---|

| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C hold 2 min, ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) |

| MS Transfer Line Temp. | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

Computational and Theoretical Investigations of N Cyclobutyl 2 Fluoro 4 Methylaniline

Electronic Structure and Reactivity Predictions

The electronic characteristics of a molecule are fundamental to its chemical behavior. Computational methods can map the distribution of electrons and predict sites of reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org For a molecule like N-cyclobutyl-2-fluoro-4-methylaniline, DFT calculations would be employed to determine its optimized geometry, molecular orbitals, and the distribution of electron density.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Hypothetical Value | Significance |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| Mulliken Atomic Charges | ||

| N | -0.6 e | Suggests the nitrogen atom is an electron-rich, nucleophilic center. |

| F | -0.4 e | The high electronegativity of fluorine leads to a significant negative partial charge. |

| C (aromatic, attached to N) | +0.3 e | The carbon atom bonded to the amine group is relatively electron-deficient. |

| Total Energy | -X Hartrees | Represents the total electronic energy of the molecule at its optimized geometry. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations. Actual values would require specific computational studies on the molecule.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and chemical reactivity. chemrxiv.org

A small HOMO-LUMO gap generally implies a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org DFT calculations provide the energies and spatial distributions of these orbitals. For this compound, the HOMO would likely be localized on the aniline (B41778) moiety, specifically the nitrogen atom and the π-system of the aromatic ring, which are the most electron-rich parts. The LUMO, conversely, would be distributed over the aromatic ring, representing the areas most susceptible to receiving electrons.

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Hypothetical Value (eV) | Implication for Reactivity |

| HOMO Energy | -5.8 | Relates to the ability to donate electrons (ionization potential). A higher value indicates a better electron donor. |

| LUMO Energy | -0.9 | Relates to the ability to accept electrons (electron affinity). A lower value indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 4.9 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: These values are illustrative and based on typical ranges for similar aromatic amines. Precise values would need to be determined by specific quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. Different spatial arrangements of atoms, or conformations, can exist, each with a different energy. Understanding the preferred conformations and the energy barriers between them is crucial for predicting a molecule's physical properties and biological activity.

For this compound, conformational flexibility arises from two main sources: the puckering of the cyclobutyl ring and the rotation around the C-N bond connecting the cyclobutyl group to the aniline ring. The cyclobutyl ring is not planar and typically adopts a puckered or "butterfly" conformation to relieve ring strain.

Computational methods can be used to perform a potential energy surface (PES) scan. This involves systematically changing the dihedral angles associated with the ring puckering and the C-N bond rotation and calculating the energy at each step. The results would reveal the lowest energy (most stable) conformations and the energy barriers (transition states) that separate them. Such an analysis would clarify whether certain orientations of the cyclobutyl ring relative to the substituted aniline ring are energetically favored.

The substituents on the aniline ring can lead to specific non-covalent interactions that stabilize certain conformations. In this compound, an intramolecular hydrogen bond could potentially form between the N-H group and the ortho-positioned fluorine atom. This type of interaction, often denoted as N-H···F, can influence the preferred orientation of the cyclobutylamino group relative to the aromatic ring.

While hydrogen bonds involving fluorine are generally weaker than those with oxygen or nitrogen, they can still have a significant impact on conformational preference. unam.mx Computational tools like Natural Bond Orbital (NBO) analysis can be used to identify and quantify the strength of such weak interactions by examining the delocalization of electron density between the orbitals of the interacting atoms.

Reaction Pathway and Transition State Modeling

Computational chemistry can also model the entire course of a chemical reaction, providing insights into reaction mechanisms that are often difficult to obtain experimentally. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them on the potential energy surface.

For this compound, one might model its behavior in a typical reaction for anilines, such as electrophilic aromatic substitution. Theoretical modeling could predict whether substitution is more likely to occur at the positions ortho or para to the activating amino group, and how the existing fluoro and methyl substituents influence this regioselectivity.

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a proposed reaction pathway. For example, modeling the nitration of this compound would involve calculating the energies of the different possible Wheland intermediates and their corresponding transition states to determine the most likely product. This type of analysis is invaluable for understanding reaction outcomes and designing new synthetic routes. acs.org

Prediction of Regio- and Stereoselectivity

Computational models are pivotal in predicting the outcome of reactions where multiple isomers can be formed. For this compound, this is particularly relevant for electrophilic aromatic substitution reactions.

The directing effects of the substituents on the aniline ring—the N-cyclobutyl group, the fluorine atom, and the methyl group—will govern the regioselectivity of such reactions. The amino group is a strong activating group and an ortho-, para-director. The methyl group is also an activating ortho-, para-director. Conversely, the fluorine atom is a deactivating group but is also an ortho-, para-director due to its lone pairs.

Theoretical analyses of electrophilic aromatic substitution reactions on substituted benzenes often employ methods that calculate the energies of the intermediate sigma complexes (arenium ions). nih.gov The relative stability of these intermediates for ortho, meta, and para attack determines the product distribution. For this compound, the positions ortho and para to the strongly activating amino group are C3 and C5 (ortho) and C- (para is blocked by the methyl group). The fluorine is at C2 and the methyl group at C4. The most likely positions for electrophilic attack would be C3, C5, and C6.

Recent advancements in computational chemistry have led to the development of machine learning models, such as RegioML, for predicting the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.org These models use features like computed atomic charges to predict the most likely sites of reaction. rsc.org Molecular Electron Density Theory (MEDT) has also been successfully applied to understand the origin of regioselectivity in these reactions, moving beyond simple resonance-based arguments. rsc.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position of Attack | Directing Influence of Substituents | Predicted Stability of Intermediate | Predicted Major/Minor Product |

|---|---|---|---|

| C3 | Ortho to -NH-cyclobutyl, Meta to -F and -CH3 | High | Major |

| C5 | Ortho to -NH-cyclobutyl, Meta to -F and -CH3 | High | Major |

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data, including NMR and vibrational spectra.

The prediction of NMR chemical shifts is crucial for structure elucidation. Ab initio and DFT methods are commonly used for this purpose. nih.gov For a molecule like this compound, DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide theoretical ¹H and ¹³C chemical shifts. These calculated shifts can then be compared with experimental data to confirm the structure.

Machine learning has emerged as a powerful and rapid method for NMR chemical shift prediction. nih.govconicet.gov.ar These models are trained on large databases of experimental and/or calculated NMR data and can predict chemical shifts with an accuracy that often rivals or even surpasses that of traditional quantum chemical methods, but at a fraction of the computational cost. nih.gov

A study on para-substituted anilines demonstrated the use of the HyperNMR software package to calculate ¹⁵N NMR chemical shifts, showing the effect of different substituents on the nitrogen chemical shift. researchgate.net Such an approach could be used to predict the ¹⁵N chemical shift of this compound and understand the electronic influence of the cyclobutyl, fluoro, and methyl groups.

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for a Structurally Similar Compound (2-fluoro-4-methylaniline)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-NH2) | 136.1 |

| C2 (C-F) | 152.9 (d, J=237.5 Hz) |

| C3 | 116.5 (d, J=18.5 Hz) |

| C4 (C-CH3) | 128.9 |

| C5 | 125.1 |

| C6 | 118.8 (d, J=3.5 Hz) |

| CH3 | 20.4 |

Note: These are typical values and can vary based on the computational method and solvent.

Vibrational spectroscopy (FTIR and Raman) is a key technique for identifying functional groups and confirming molecular structure. Theoretical calculations of vibrational frequencies are routinely performed using DFT and ab initio methods. asianpubs.org These calculations provide a set of normal modes and their corresponding frequencies, which can be compared with experimental spectra.

Studies on various substituted anilines, such as haloanilines and methylanilines, have shown that DFT calculations, particularly with the B3LYP functional, provide excellent agreement with experimental vibrational frequencies after applying a suitable scaling factor. asianpubs.orgglobalresearchonline.netnih.govresearchgate.net For this compound, such calculations would predict the characteristic vibrational modes, including the N-H stretch, C-N stretch, C-F stretch, and the various modes associated with the aromatic ring, cyclobutyl group, and methyl group.

Table 4: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Compound (2-bromo-4-methylaniline)

| Vibrational Mode | Experimental Frequency (FTIR) | Calculated Frequency (B3LYP/6-311++G**(d,p)) |

|---|---|---|

| N-H asymmetric stretch | 3478 | 3505 |

| N-H symmetric stretch | 3392 | 3410 |

| C-H stretch (aromatic) | 3055 | 3060 |

| C-H stretch (methyl) | 2922 | 2930 |

| C=C stretch (aromatic) | 1622 | 1625 |

| N-H scissoring | 1585 | 1590 |

Data adapted from a study on 2-bromo-4-methylaniline (B145976) and serves as an example of the expected accuracy. nih.gov

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Potential as a Precursor for Functionalized Aromatic Amines

In theory, the secondary amine functionality of N-cyclobutyl-2-fluoro-4-methylaniline could be a starting point for the synthesis of more complex aromatic amines. The nitrogen atom could undergo various reactions such as acylation, alkylation, or arylation to introduce new functional groups. The existing substituents on the aromatic ring—the fluorine and methyl groups—would influence the reactivity of the aniline (B41778) and could be retained in the final products to modulate their physicochemical properties.

Hypothetical Role as a Building Block in Heterocyclic Ring System Construction

Aniline derivatives are common precursors in the synthesis of nitrogen-containing heterocyclic compounds. It is conceivable that this compound could be used in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles such as quinolines, indoles, or benzodiazepines. The specific substitution pattern of the aniline would be incorporated into the resulting heterocyclic scaffold.

Theoretical Application in Carbon-Nitrogen Bond Forming Reactions

The nitrogen atom of this compound is a prime candidate for participating in carbon-nitrogen bond forming reactions, which are fundamental in organic synthesis. These could include well-established methods like Buchwald-Hartwig amination or other cross-coupling reactions to form bonds with aryl, heteroaryl, or vinyl groups.

Conceptual Introduction of Cyclobutyl and Fluoroaryl Moieties

This compound could serve as a valuable reagent for introducing both a cyclobutyl group and a 2-fluoro-4-methylphenyl group into a target molecule. The cyclobutyl moiety is of interest in medicinal chemistry as it can improve metabolic stability and binding affinity. Similarly, the fluoroaryl group can enhance properties such as lipophilicity and bioavailability.

While these potential applications are based on the known reactivity of similar aniline derivatives, the lack of specific documented examples for this compound prevents a more detailed and scientifically substantiated discussion. Further research and publication of its synthetic uses are required to fully understand the role of this compound as a synthetic intermediate and building block in complex molecule synthesis.

Synthesis and Chemical Properties of Derivatives and Analogues of N Cyclobutyl 2 Fluoro 4 Methylaniline

Modification of the Cyclobutyl Moiety

Synthesis of Cyclopropyl, Cyclopentyl, and Cyclohexyl Analogues

The synthesis of N-cycloalkyl analogues of 2-fluoro-4-methylaniline (B1213500), where the cyclobutyl ring is replaced by cyclopropyl, cyclopentyl, or cyclohexyl groups, can be achieved through standard N-alkylation methods. A common approach involves the reductive amination of 2-fluoro-4-methylaniline with the corresponding cycloalkanone (cyclobutanone, cyclopentanone, or cyclohexanone). This reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Alternatively, direct N-alkylation of 2-fluoro-4-methylaniline with a cycloalkyl halide (e.g., bromocyclopentane) in the presence of a base provides another route to these analogues. The choice of synthetic route may depend on the availability of starting materials and desired reaction conditions. The commercial availability of compounds like N-(cyclopropylmethyl)-2-fluoro-4-methylaniline and N-cyclopentyl-2-fluoro-4-methylaniline indicates the successful application of such synthetic strategies.

A general synthetic scheme for the preparation of these analogues is presented below:

Scheme 1: General synthetic routes to N-cycloalkyl-2-fluoro-4-methylaniline analogues.

Table 1: N-Cycloalkyl Analogues of 2-fluoro-4-methylaniline

| Compound Name | Molecular Formula | Molecular Weight |

| N-(Cyclopropylmethyl)-2-fluoro-4-methylaniline | C₁₁H₁₄FN | 179.23 |

| N-Cyclobutyl-2-fluoro-4-methylaniline | C₁₁H₁₄FN | 179.23 |

| N-Cyclopentyl-2-fluoro-4-methylaniline | C₁₂H₁₆FN | 193.26 |

Substituted Cyclobutyl Derivatives

The synthesis of derivatives with substituents on the cyclobutyl ring introduces additional complexity and allows for fine-tuning of the molecule's properties. For instance, the preparation of N-[3-(aminomethyl)cyclobutyl]aniline has been documented, suggesting that functional groups can be incorporated into the cyclobutyl moiety. The synthesis of such compounds may involve multi-step sequences, starting from appropriately functionalized cyclobutane (B1203170) precursors. These synthetic strategies could include the reduction of a nitrile or amide group on the cyclobutane ring to yield an aminomethyl substituent.

Variations in Halogen Substitution (Chloro, Bromo, Iodo) on the Aromatic Ring

Replacing the fluorine atom on the aromatic ring with other halogens such as chlorine, bromine, or iodine can significantly impact the electronic properties and reactivity of the molecule. The synthesis of these halogenated analogues typically starts from the appropriately halogenated aniline (B41778) precursor.

For example, the synthesis of N-cyclobutyl-2-chloro-4-methylaniline would likely involve the N-alkylation of 2-chloro-4-methylaniline (B104755) with a cyclobutylating agent. Similarly, N-cyclobutyl-2-bromo-4-methylaniline and N-cyclobutyl-2-iodo-4-methylaniline can be prepared from 2-bromo-4-methylaniline (B145976) and 2-iodo-4-methylaniline, respectively. The commercial availability of intermediates like 2-bromo-N-cyclobutyl-4-methylaniline, N-cyclobutyl-4-iodo-2-methylaniline, 3-bromo-N-cyclobutyl-4-methylaniline, and 3-chloro-N-cyclobutyl-4-methylaniline confirms the viability of these synthetic pathways.

The introduction of different halogens allows for the exploration of structure-activity relationships, as the size, electronegativity, and ability to participate in halogen bonding vary down the group.

Table 2: Halogenated Analogues of N-Cyclobutyl-4-methylaniline

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| N-Cyclobutyl-2-chloro-4-methylaniline | C₁₁H₁₄ClN | 195.69 | |

| 2-Bromo-N-cyclobutyl-4-methylaniline | 1247907-94-3 | C₁₁H₁₄BrN | 240.14 |

| N-Cyclobutyl-4-iodo-2-methylaniline | 1248511-66-1 | C₁₁H₁₄IN | 287.14 |

| 3-Bromo-N-cyclobutyl-4-methylaniline | 1341104-55-9 | C₁₁H₁₄BrN | 240.14 |

| 3-Chloro-N-cyclobutyl-4-methylaniline | 1247373-45-0 | C₁₁H₁₄ClN | 195.69 |

Alterations in Methyl Group Position and Substitution Pattern

The positional isomers of this compound, where the methyl group is located at different positions on the aromatic ring, are valuable for understanding the influence of substituent placement on the molecule's properties. The synthesis of these isomers relies on the availability of the corresponding substituted 2-fluoroaniline (B146934) precursors.

For instance, the synthesis of N-cyclobutyl-2-fluoro-3-methylaniline, N-cyclobutyl-2-fluoro-5-methylaniline, and N-cyclobutyl-4-fluoro-3-methylaniline would start from 2-fluoro-3-methylaniline, 2-fluoro-5-methylaniline, and 4-fluoro-3-methylaniline, respectively, followed by N-cyclobutylation. The commercial availability of these specific isomers, such as N-cyclobutyl-3-fluoro-2-methylaniline, N-cyclobutyl-3-fluoro-4-methylaniline, N-cyclobutyl-4-fluoro-3-methylaniline, and N-cyclobutyl-5-fluoro-2-methylaniline, underscores the accessibility of these synthetic routes.

These structural modifications can influence the electronic environment of the aromatic ring and the steric interactions within the molecule, leading to different chemical behaviors.

Table 3: Positional Isomers of N-Cyclobutyl-fluoro-methylaniline

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| N-Cyclobutyl-3-fluoro-2-methylaniline | 1247435-29-5 | C₁₁H₁₄FN | 179.23 |

| N-Cyclobutyl-3-fluoro-4-methylaniline | 1248411-33-7 | C₁₁H₁₄FN | 179.23 |

| N-Cyclobutyl-4-fluoro-3-methylaniline | 1339767-42-8 | C₁₁H₁₄FN | 179.23 |

| N-Cyclobutyl-5-fluoro-2-methylaniline | 1250137-49-5 | C₁₁H₁₄FN | 179.23 |

Derivatives with Additional Functional Groups

The introduction of additional functional groups onto the aromatic ring or the methyl substituent opens up a vast chemical space for derivatization. Standard aromatic substitution reactions can be employed to introduce groups like nitro (-NO₂) or carboxyl (-COOH) functionalities. For example, nitration of this compound could potentially yield nitro derivatives, which can then be further transformed, for instance, by reduction to an amino group.